1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core fused with a urea moiety and a 4-methoxybenzyl substituent. This structure combines a bicyclic nitrogen-rich aromatic system with a flexible propyl linker and a polar urea group, rendering it a candidate for diverse biological interactions. The 4-methoxybenzyl group may enhance lipophilicity and influence pharmacokinetic properties, while the urea moiety provides hydrogen-bonding capabilities critical for target engagement.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-25-15-6-4-13(5-7-15)9-20-17(24)18-8-2-3-14-10-19-16-21-12-22-23(16)11-14/h4-7,10-12H,2-3,8-9H2,1H3,(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACBWQGXWDEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the propyl linker and the methoxybenzyl group. Common reagents used in these reactions include triazole derivatives, pyrimidine precursors, alkyl halides, and urea derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like palladium or copper to facilitate coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated synthesis equipment. The choice of solvents, catalysts, and purification techniques is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group yields methoxybenzoic acid, while reduction of the triazolopyrimidine moiety produces dihydrotriazolopyrimidine derivatives.
Scientific Research Applications
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The triazolopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Microtubule-Stabilizing [1,2,4]Triazolo[1,5-a]pyrimidines
A compound reported in Microtubule-Stabilizing 1,2,4-Triazolo[1,5‑a]pyrimidines () shares the [1,2,4]triazolo[1,5-a]pyrimidine core but differs in substituents:
- Key substituents : Chloro, fluoro, and trifluoromethyl groups at positions 5, 6, and 7 of the triazolopyrimidine ring.
- The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration .
- Comparison : Unlike the target compound’s urea and 4-methoxybenzyl groups, this analogue relies on halogenation and fluorinated alkyl chains for activity.
Pyrazolo-Triazolo-Pyrimidine Isomers
Compounds from (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) exhibit fused pyrazole-triazole-pyrimidine systems.
- Structural distinction : The triazole ring is fused to pyrimidine at different positions ([1,5-c] vs. [1,5-a]), altering electronic properties and steric hindrance.
- Synthetic pathway : Requires isomerization under specific reaction conditions (e.g., acid catalysis), highlighting the sensitivity of triazolo-pyrimidine systems to synthetic modifications .
[1,2,4]Triazolo[4,3-a]pyridine Derivatives
describes impurities such as [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one, which differ in ring fusion ([4,3-a] vs. [1,5-a]).
- Impact of isomerism : The altered fusion position affects π-π stacking interactions and solubility. For example, the [4,3-a] isomer in is associated with process impurities, necessitating rigorous chromatographic control .
Pharmacological and Physicochemical Comparison
Mechanistic Insights
- Urea vs. Halogen Substituents : The urea group in the target compound may facilitate hydrogen bonding with biological targets (e.g., kinases or proteases), whereas halogenated analogues () rely on hydrophobic interactions and electronic effects for target binding .
- Methoxybenzyl Group : The 4-methoxybenzyl moiety could enhance membrane permeability compared to smaller substituents (e.g., methyl or halogens), though this may reduce aqueous solubility .
Biological Activity
1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a urea group. Its molecular formula is , with a molecular weight of approximately 293.35 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A study demonstrated that related triazolo compounds showed IC50 values in the nanomolar range against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines. The most potent derivatives displayed IC50 values as low as 0.3 µM against HCT116 cells and 0.45 µM against MCF-7 cells .
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cancer progression:
- AXL Receptor Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit AXL receptor tyrosine kinase, which plays a crucial role in tumor growth and metastasis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
Beyond anticancer effects, derivatives of this compound have been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Compounds with similar structures have demonstrated activity against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to over 16 µg/mL depending on the specific derivative tested .
Case Study 1: Antiproliferative Activity
In a controlled study, researchers synthesized various derivatives of triazolo-pyrimidine ureas and assessed their antiproliferative effects on different cancer cell lines. The study found that modifications at the urea moiety significantly impacted potency, with certain substitutions leading to enhanced activity against HCT116 cells.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that selected derivatives inhibited tumor growth effectively compared to controls. For example, one derivative showed a significant reduction in tumor size in S180 homograft models, indicating potential for therapeutic application in oncology .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., 4-methoxybenzyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects trace impurities .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems and hydrogen-bonding networks .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : Use Hill plots to compare EC values across studies and account for batch-to-batch variability .
- Orthogonal assays : Validate target engagement (e.g., kinase inhibition) using SPR (surface plasmon resonance) alongside enzymatic assays .
- Impurity profiling : LC-MS/MS identifies synthetic byproducts (e.g., unreacted intermediates) that may confound bioactivity results .
What strategies are recommended for elucidating the compound’s mechanism of action and biological targets?
Q. Advanced Research Focus
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a clickable analog of the compound to identify covalent binding partners .
- Molecular docking : Simulate interactions with kinases or GPCRs, leveraging homology models of triazolopyrimidine-binding pockets .
- Transcriptomics : RNA-seq of treated cell lines reveals downstream pathways (e.g., anti-inflammatory or antiproliferative signatures) .
How can Design of Experiments (DoE) optimize the synthesis and bioactivity testing workflows?
Q. Advanced Research Focus
- Synthesis optimization : A fractional factorial design evaluates critical factors (e.g., molar ratios, temperature) with minimal runs. For example, a 2 design (oxidant, solvent, time) identified NaOCl/ethanol/3h as optimal for triazolopyridine synthesis .
- Bioassay design : Response surface methodology (RSM) models the relationship between compound concentration, exposure time, and efficacy metrics (e.g., IC) .
What structural modifications could enhance the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the 4-methoxybenzyl moiety to improve solubility .
- Metabolic stability : Fluorination at the triazole ring reduces oxidative degradation, as seen in analogs with trifluoromethyl groups .
- Prodrug strategies : Mask the urea moiety with ester linkers to enhance oral bioavailability .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Q. Basic Research Focus
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Urea derivatives are prone to hydrolysis in acidic/basic conditions .
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life by preventing photodegradation and oxidation .
What are the best practices for evaluating cytotoxicity and selectivity in preclinical models?
Q. Advanced Research Focus
- Panel testing : Screen against non-target cell lines (e.g., HEK293) to assess selectivity. Triazolopyrimidines with bulky substituents show reduced off-target effects .
- Mitochondrial toxicity assays : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) to detect metabolic disruption .
How can researchers leverage open-source databases to benchmark their findings against existing data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
